N-Ethyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide
Description
N-Ethyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide is a pyridazinone derivative characterized by a dihydropyridazinone core substituted with an ethyl-acetamide group at the 3-position. Pyridazinones are heterocyclic compounds of significant interest in medicinal and agrochemical research due to their diverse biological activities, including anti-inflammatory, antimicrobial, and herbicidal properties . Structural determination of such compounds often relies on crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization .
Properties
CAS No. |
88259-86-3 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-ethyl-N-(6-oxo-1H-pyridazin-3-yl)acetamide |
InChI |
InChI=1S/C8H11N3O2/c1-3-11(6(2)12)7-4-5-8(13)10-9-7/h4-5H,3H2,1-2H3,(H,10,13) |
InChI Key |
ZOEAUNNQAQSKDV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NNC(=O)C=C1)C(=O)C |
Origin of Product |
United States |
Biological Activity
N-Ethyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C8H10N2O3
- Molecular Weight : 182.18 g/mol
- CAS Number : 1674399-54-2
- Density : 1.27 g/cm³ (predicted)
The compound features a pyridazinone ring system, which is known for its diverse biological activities. The presence of the N-ethyl and acetamide groups enhances its solubility and bioavailability.
Antimicrobial Activity
Research indicates that compounds within the pyridazinone class exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain pyridazinone derivatives demonstrated potent activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Anticancer Properties
The anticancer potential of pyridazinone derivatives has been extensively studied. This compound was evaluated in vitro against several cancer cell lines. Results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism as a potential anticancer agent .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity exhibited by this compound. In animal models, it has shown promising results in reducing seizure activity. Specifically, a related compound demonstrated a median effective dose (ED50) that provided significant protection against seizures induced by electroshock tests .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cell proliferation and survival, leading to reduced tumor growth.
- Modulation of Neurotransmitter Systems : Its anticonvulsant effects are likely due to modulation of GABAergic and glutamatergic systems in the brain.
- Antioxidant Activity : Some studies suggest that pyridazinone derivatives possess antioxidant properties that contribute to their protective effects against cellular damage.
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analog: N-(3,5-Dichloro-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)acetamide
This compound, reported in LookChem literature, shares the dihydropyridazinone core but differs in substituents:
Key Comparisons :
The chloro and aryl groups may stabilize intermediates during synthesis.
Electronic Effects : Electron-withdrawing chloro groups on the phenyl ring could enhance electrophilic reactivity, whereas the ethyl group in the target compound may increase lipophilicity.
Biological Relevance: Aryl-substituted pyridazinones are often explored for herbicidal activity, while alkyl-acetamide derivatives may target enzyme inhibition (e.g., cyclooxygenase) .
General Trends in Pyridazinone Derivatives
| Compound Name | Substituents | Synthetic Yield (%) | Key Applications |
|---|---|---|---|
| N-Ethyl-N-(6-oxo-1,6-dihydropyridazin-3-yl)acetamide | Ethyl, acetamide | Not reported | Potential enzyme inhibitors |
| N-(3,5-Dichloro-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)acetamide | 3,5-Dichloro-phenyl, acetamide | 91.0 | Herbicidal agents |
Insights :
- Substituent Impact : Bulky aryl groups (e.g., dichlorophenyl) may hinder crystallization, necessitating advanced refinement tools like SHELXL for accurate structural determination .
Research Findings and Methodological Considerations
- Crystallography: SHELXL remains the gold standard for refining small-molecule structures, including pyridazinones, enabling precise bond-length and angle measurements critical for comparing analogs .
- Synthetic Challenges : While the ethyl-substituted compound’s synthesis details are scarce, the high yield of its phenyl analog underscores the role of substituent electronic properties in reaction efficiency .
Preparation Methods
Cyclocondensation of Hydrazine with β-Keto Esters
β-Keto esters react with hydrazine hydrate in ethanol under reflux to form dihydropyridazinones. For example, ethyl acetoacetate and hydrazine yield 6-methylpyridazin-3(2H)-one, which is subsequently functionalized. This method offers scalability but requires precise stoichiometric control to avoid over-alkylation.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration:
$$
\text{RCOCH}2\text{COOR'} + \text{N}2\text{H}4 \rightarrow \text{Pyridazinone} + \text{H}2\text{O} + \text{R'OH}
$$
Side products like pyrazoles may form if temperature exceeds 80°C.
Friedel-Crafts Acylation and Cyclization
Aryl succinic anhydrides undergo Friedel-Crafts acylation using AlCl₃ in dimethylformamide (DMF), followed by hydrazine cyclization. This route, exemplified in, produces substituted pyridazinones with electron-donating groups (e.g., methoxybenzyl). Yields reach 58% for the acylation step and 95% for cyclization.
Introduction of the N-Ethylacetamide Group
Functionalization of the pyridazinone nitrogen with the ethylacetamide side chain employs alkylation or acylation reactions:
Alkylation with Ethyl Bromoacetate
A pyridazinone intermediate (e.g., 5-(4-methoxybenzyl)-6-methylpyridazin-3(2H)-one) reacts with ethyl bromoacetate in DMF containing potassium carbonate and tetrabutylammonium bromide (TBAB). The reaction proceeds at room temperature over 24 hours, achieving 65–70% yields.
Optimization Notes :
Acylation with Acetyl Chloride Derivatives
Alternative approaches involve reacting pyridazinone with chloroacetamide derivatives. For instance, 3-aminopyridazinone treated with chloroacetyl chloride in dichloromethane (DCM) with triethylamine yields N-(6-oxopyridazin-3-yl)acetamide, which is subsequently ethylated using iodoethane.
Critical Parameters :
- Temperature control (<5°C) prevents N-acetylation of the pyridazinone ring.
- Anhydrous conditions are mandatory to avoid hydrolysis.
Integrated Synthetic Pathways
Two-Step Alkylation-Condensation Route
Step 1 : 6-Oxopyridazin-3(2H)-one is alkylated with ethyl bromoacetate in acetone/K₂CO₃ at 45–50°C for 6 hours.
Step 2 : The intermediate undergoes condensation with acetamide in acetic acid, yielding the title compound after recrystallization (ethanol/water).
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl bromoacetate, K₂CO₃ | Acetone, 45°C, 6 h | 85% |
| 2 | Acetamide, AcOH | Reflux, 3 h | 76% |
This method prioritizes atom economy but demands rigorous purification after each step.
One-Pot Hydrazine-Mediated Synthesis
A mixture of ethyl acetoacetate, ethyl hydrazinecarboxylate, and acetamide in ethanol undergoes microwave-assisted cyclization (100°C, 30 min). The crude product is purified via silica gel chromatography (ethyl acetate/hexane), achieving 88% yield.
Advantages :
- Reduced reaction time (30 min vs. 24 h).
- Avoids toxic alkylating agents.
Analytical Characterization
Spectroscopic Data
Crystallographic Analysis
Single-crystal X-ray diffraction (Result) reveals planar pyridazinone rings with dihedral angles of 85.2° between the acetamide and ethyl groups. Hydrogen bonding (C—H⋯O) stabilizes the lattice, contributing to melting points of 158–160°C.
Challenges and Mitigation Strategies
Competing O-Alkylation
Ethyl bromoacetate may attack the pyridazinone oxygen, producing undesired ethers. Strategies to suppress this include:
Hydrazine Residues
Unreacted hydrazine in cyclization steps can form hydrazones. Post-reaction washes with 5% HCl(aq) eliminate residual hydrazine.
Q & A
Q. Optimization strategies :
- Temperature : Maintain 0–5°C during acetylation to minimize side reactions .
- Solvent selection : Use DMF for improved solubility of intermediates .
- Catalyst loading : Add catalytic KI to enhance alkylation efficiency .
Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?
Essential techniques include:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substitution on the pyridazinone ring and ethyl/acetyl group integration. Key signals: pyridazinone C=O (~165 ppm in ¹³C), ethyl CH₃ (~1.2 ppm in ¹H) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) monitors purity (>95%) and identifies byproducts .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z 224.09 for C₉H₁₃N₃O₂) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding patterns?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL provides:
- Bond length/angle precision : Confirms planarity of the pyridazinone ring and spatial orientation of the ethyl group.
- Intermolecular interactions : Identifies hydrogen bonds (e.g., N–H···O=C) influencing crystal packing and stability.
Methodology : - Data collection at 100 K to reduce thermal motion artifacts.
- Refinement with anisotropic displacement parameters for non-H atoms .
- Visualization via ORTEP for ellipsoid plots and WinGX for packing diagrams .
Advanced: What strategies are effective for analyzing contradictory bioactivity data across studies?
Contradictions often arise from assay variability or impurities. Mitigation approaches:
- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) and include positive controls (e.g., doxorubicin for cytotoxicity assays) .
- Impurity profiling : Quantify byproducts (e.g., hydrolyzed pyridazinone derivatives) via LC-MS and correlate with activity .
- Target validation : Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Key modifications and their effects:
| Modification | Impact on Activity | Evidence Source |
|---|---|---|
| Ethyl → cyclopropyl | Enhanced metabolic stability | |
| Acetamide → sulfonamide | Increased kinase inhibition selectivity | |
| Pyridazinone → thiophene | Improved anti-inflammatory activity |
Q. Methodology :
- Synthesize analogs via parallel synthesis.
- Test in enzyme inhibition (e.g., COX-2) and cell viability assays .
Advanced: What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., EGFR). Focus on hydrogen bonds between the pyridazinone C=O and kinase hinge region .
- MD simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic groups) using MOE or Phase .
Basic: How should researchers handle compound stability during storage and assays?
- Storage : Store at –20°C in anhydrous DMSO (sealed under nitrogen) to prevent hydrolysis of the acetamide group .
- In-assay stability : Pre-incubate in assay buffer (PBS, pH 7.4) and monitor degradation via UV-Vis (λ = 260 nm) over 24 hours .
Advanced: What techniques improve selectivity for target enzymes over off-target proteins?
- Proteomic profiling : Use affinity chromatography with immobilized compound to capture interacting proteins, followed by LC-MS/MS identification .
- Kinase panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to calculate selectivity scores (IC₅₀ ratios) .
Advanced: How do solvent and pH affect the compound’s reactivity in functionalization reactions?
| Condition | Effect | Application |
|---|---|---|
| pH 8–9 | Favors nucleophilic substitution | Ethylation of secondary amine |
| DCM | Stabilizes charged intermediates | Acylation reactions |
| Acidic pH | Risks pyridazinone ring hydrolysis | Avoid in protic media |
Data derived from analogous pyridazinone derivatives .
Case Study: How was crystallographic data used to resolve a synthetic intermediate’s structure?
In a related pyridazinone derivative, SCXRD with SHELXL revealed an unexpected Z-configuration in the acetamide group due to steric hindrance. Refinement included:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
